molecular formula C21H23Cl3N4 B1676989 (10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid CAS No. 603151-83-3

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid

Cat. No.: B1676989
CAS No.: 603151-83-3
M. Wt: 437.8 g/mol
InChI Key: LNYUWBPFYXPUIO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBI 35965 hydrochloride is a selective, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It has a high affinity for CRF1 with a K value of 4 nM and a pK value of 8.5. This compound does not inhibit CRF2 and is known to reduce corticotropin-releasing factor or stress-induced adrenocorticotropic hormone production in vivo, showing anxiolytic effects .

Biochemical Analysis

Biochemical Properties

NBI-35965 Mesylate plays a crucial role in biochemical reactions by selectively antagonizing the corticotropin-releasing factor receptor 1 (CRF1). This receptor is primarily involved in the stress response and is found in the hypothalamus. NBI-35965 Mesylate binds to CRF1 with high affinity, inhibiting the binding of corticotropin-releasing factor (CRF) and preventing the downstream signaling cascade. This interaction leads to a reduction in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound does not significantly interact with corticotropin-releasing factor receptor 2 (CRF2), making it highly selective for CRF1 .

Cellular Effects

NBI-35965 Mesylate exerts significant effects on various cell types and cellular processes. In neuronal cells, it modulates the stress response by inhibiting CRF1-mediated signaling pathways. This inhibition leads to a decrease in the production of ACTH and other stress-related hormones . Additionally, NBI-35965 Mesylate has been shown to reduce stress-induced visceral hyperalgesia and colonic motor function in animal models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CRF1 .

Molecular Mechanism

The molecular mechanism of action of NBI-35965 Mesylate involves its selective binding to the corticotropin-releasing factor receptor 1 (CRF1). By binding to CRF1, NBI-35965 Mesylate prevents the interaction of corticotropin-releasing factor (CRF) with the receptor, thereby inhibiting the downstream signaling cascade. This inhibition results in a decrease in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound’s high selectivity for CRF1 over corticotropin-releasing factor receptor 2 (CRF2) ensures targeted modulation of the stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NBI-35965 Mesylate have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . In vitro and in vivo studies have shown that NBI-35965 Mesylate maintains its inhibitory effects on CRF1-mediated signaling pathways over extended periods . Long-term administration of the compound has been associated with sustained reductions in stress-induced ACTH production and visceral hyperalgesia .

Dosage Effects in Animal Models

The effects of NBI-35965 Mesylate vary with different dosages in animal models. At lower doses, the compound effectively reduces stress-induced ACTH production and visceral hyperalgesia . At higher doses, NBI-35965 Mesylate may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolic health . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

NBI-35965 Mesylate is involved in specific metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) . By inhibiting CRF1, NBI-35965 Mesylate modulates the metabolic flux of these hormones, leading to altered levels of metabolites associated with the stress response .

Transport and Distribution

Within cells and tissues, NBI-35965 Mesylate is transported and distributed through specific transporters and binding proteins. The compound’s selective binding to corticotropin-releasing factor receptor 1 (CRF1) facilitates its localization to target tissues involved in the stress response . This targeted distribution ensures that NBI-35965 Mesylate exerts its effects primarily on CRF1-expressing cells and tissues .

Subcellular Localization

NBI-35965 Mesylate exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with corticotropin-releasing factor receptor 1 (CRF1) . This localization is facilitated by targeting signals and post-translational modifications that direct NBI-35965 Mesylate to CRF1-expressing compartments . The compound’s subcellular localization is crucial for its selective inhibition of CRF1-mediated signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBI 35965 hydrochloride involves the preparation of tricyclic corticotropin-releasing factor-1 antagonists. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it involves multiple steps of organic synthesis, including the formation of the tricyclic core structure and subsequent functional group modifications to achieve the desired selectivity and activity .

Industrial Production Methods

Industrial production methods for NBI 35965 hydrochloride are not publicly disclosed in detail. Generally, the production involves large-scale organic synthesis techniques, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

NBI 35965 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of NBI 35965 hydrochloride include various organic solvents, acids, bases, and oxidizing or reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from the reactions of NBI 35965 hydrochloride are typically derivatives with modified functional groups, which can alter its pharmacological properties. These derivatives are often studied to understand structure-activity relationships and improve the compound’s efficacy and safety .

Scientific Research Applications

NBI 35965 hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NBI 35965 hydrochloride is unique due to its high selectivity for the corticotropin-releasing factor receptor 1 and its ability to penetrate the brain, making it an effective tool for studying central nervous system-related stress pathways. Compared to other similar compounds, it has a higher affinity for CRF1 and does not inhibit CRF2, which reduces potential off-target effects .

Properties

IUPAC Name

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYUWBPFYXPUIO-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849508
Record name (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603151-83-3
Record name (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Reactant of Route 2
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Reactant of Route 3
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Reactant of Route 4
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Reactant of Route 6
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid

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